5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Catalog No.
S700548
CAS No.
885519-07-3
M.F
C8H8BrNO3
M. Wt
246.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

CAS Number

885519-07-3

Product Name

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

IUPAC Name

5-bromo-1-methoxy-2-methyl-3-nitrobenzene

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

InChI

InChI=1S/C8H8BrNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3

InChI Key

XTZNLELDRXUAOX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1OC)Br)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1OC)Br)[N+](=O)[O-]

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3. It is classified as a nitroaromatic compound, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. The compound features multiple substituents: a bromine atom, a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group, which contribute to its unique chemical properties and reactivity. This compound is utilized in various chemical research and industrial applications due to its structural characteristics and potential for further functionalization .

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon or using chemical reductants like tin(II) chloride.
  • Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

  • Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Nucleophiles: Amines, thiols, alkoxides.

Major Products

  • Reduction: Produces 5-Bromo-1-methoxy-2-methyl-3-aminobenzene.
  • Substitution: Yields various substituted derivatives depending on the nucleophile used.
  • Oxidation: Results in 5-Bromo-1-methoxy-2-carboxy-3-nitrobenzene .

The synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene typically involves several synthetic steps:

  • Bromination: Introduce the bromine atom through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS).
  • Methoxylation: Introduce the methoxy group via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

These methods can be adapted for industrial production, optimizing for higher yields and cost-effectiveness through continuous flow reactors and automated systems .

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is utilized in various applications:

  • Chemical Research: As an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Potential use in developing new drugs due to its unique functional groups.
  • Material Science: May serve as a building block for creating novel materials with specific properties .

Similar Compounds

Compound NameStructural Features
1-Bromo-2-methyl-3-nitrobenzeneSimilar structure but lacks the methoxy group.
1-Bromo-4-methoxy-2-methyl-5-nitrobenzeneDifferent substitution pattern; includes methoxy.
2-Bromo-4-nitrotolueneSimilar structure but lacks the methoxy group; different substitution pattern.

Uniqueness

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is unique due to the combination of both bromine and methoxy groups on the aromatic ring. This distinct arrangement enhances its chemical reactivity and provides diverse applications in research and industry compared to its analogs .

XLogP3

3.4

Wikipedia

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Dates

Modify: 2023-08-15

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